Impletol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8013-38-5 |

|---|---|

Molecular Formula |

C21H31ClN6O4 |

Molecular Weight |

467 g/mol |

IUPAC Name |

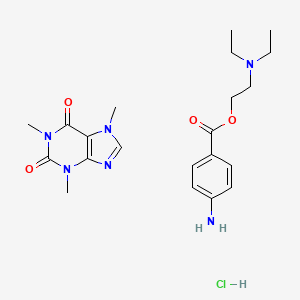

2-(diethylamino)ethyl 4-aminobenzoate;1,3,7-trimethylpurine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C13H20N2O2.C8H10N4O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h5-8H,3-4,9-10,14H2,1-2H3;4H,1-3H3;1H |

InChI Key |

KLLJPGZYSIBGFA-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |

Other CAS No. |

8013-38-5 |

Synonyms |

Impletol |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of action of Impletol in neural therapy

An in-depth technical guide on the core mechanism of action of Impletol in neural therapy.

Executive Summary

This compound, a combination of the local anesthetic procaine and the central nervous system stimulant caffeine, is utilized in neural therapy, a practice rooted in the concept that localized disruptions in the autonomic nervous system, termed "interference fields," are responsible for chronic pain and illness.[1][2] The therapeutic application of this compound aims to rectify these dysfunctions. The primary mechanism of action is attributed to procaine's ability to block voltage-gated sodium channels, thereby stabilizing nerve cell membranes and "resetting" their pathological state.[3][4][5] Caffeine is proposed to act as an adjuvant, though its precise role and synergistic effects with procaine in this context are not well-established by rigorous clinical trials.[6][7] This document provides a detailed overview of the individual components' mechanisms, the theoretical framework of this compound's action in neural therapy, available quantitative data, and proposed experimental protocols for future investigation. The scientific evidence supporting the efficacy of neural therapy itself remains limited and is a subject of debate within the medical community.[8][9]

Mechanism of Action: Individual Components

The action of this compound is best understood by first examining its constituent parts: procaine hydrochloride and caffeine.

Procaine Hydrochloride

Procaine is an amino ester local anesthetic.[10] Its principal mechanism involves the blockade of voltage-gated sodium channels on the neuronal cell membrane.[4][11]

-

Sodium Channel Blockade : Procaine, in its non-ionized form, diffuses across the nerve cell membrane.[11] Once inside the neuron, it exists in an equilibrium between its ionized and non-ionized forms. The ionized form binds to the inner portion of the voltage-gated sodium channel.[4][11] This binding action blocks the influx of sodium ions, which is a critical step for the depolarization of the nerve membrane.[3][10] By preventing depolarization, procaine inhibits the generation and propagation of action potentials, resulting in a reversible blockade of nerve impulse transmission and a loss of sensation in the targeted area.[3][12]

-

Autonomic Nervous System Modulation in Neural Therapy : According to the theory of neural therapy, trauma or inflammation can cause a sustained partial depolarization of nerve cell membranes, lowering their firing threshold and creating an "interference field" that pathologically affects the autonomic nervous system.[2][5] The injection of procaine is believed to repolarize and stabilize these dysfunctional nerve cells, raising their action potential threshold back to a normal physiological state and thereby breaking the pathological signaling cycle.[1][5] Procaine is also suggested to dampen sympathetic nervous system overactivity.[13]

Caffeine

Caffeine is a methylxanthine that acts as a non-selective antagonist of adenosine receptors, primarily A1 and A2A subtypes.[14][15] This is considered its main mechanism of action for its stimulant effects.

-

Adenosine Receptor Antagonism : Adenosine is a neuromodulator that generally has inhibitory effects on neuronal activity.[16] By competitively binding to and blocking adenosine receptors, caffeine prevents adenosine from exerting its inhibitory effects.[17] This leads to an increase in the release of various neurotransmitters, including norepinephrine, dopamine, and acetylcholine, contributing to increased neuronal firing and alertness.[14][16]

-

Other Potential Mechanisms : At concentrations higher than those typically achieved through consumption, caffeine can also inhibit phosphodiesterase (PDE) enzymes, leading to increased intracellular levels of cyclic AMP (cAMP), and can promote the release of calcium from intracellular stores.[14][16][18]

References

- 1. functionalmedicineabq.com [functionalmedicineabq.com]

- 2. Effective Treatment of Chronic Pain by the Integration of Neural Therapy and Prolotherapy - Journal of Prolotherapy [journalofprolotherapy.com]

- 3. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. medcentral.com [medcentral.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Neural Therapy [neuraltherapybook.com]

- 8. Neural Therapy [southcarolinablues.com]

- 9. Neural therapy - Wikipedia [en.wikipedia.org]

- 10. What is Procaine Hydrochloride used for? [synapse.patsnap.com]

- 11. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]

- 12. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Procaine Therapy For Pain Relief and Cellular Rejuvenation [thelcfl.com]

- 14. Caffeine and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discoveryjournals.org [discoveryjournals.org]

- 16. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. psychiatrictimes.com [psychiatrictimes.com]

- 18. reddit.com [reddit.com]

Pharmacological properties of procaine and caffeine combination

An In-depth Technical Guide on the Pharmacological Properties of the Procaine and Caffeine Combination

Introduction

Procaine, a well-established local anesthetic of the ester type, functions by blocking sodium channels in nerve membranes, thereby inhibiting the propagation of action potentials. Caffeine, a methylxanthine, is widely known for its stimulant effects on the central nervous system, primarily through the antagonism of adenosine receptors. The combination of procaine and caffeine has garnered significant interest within the scientific community due to the potential for synergistic effects, leading to enhanced anesthetic and analgesic properties. This document provides a comprehensive overview of the pharmacological properties of this combination, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Pharmacological Properties

Synergistic Anesthetic and Analgesic Effects

The co-administration of caffeine with procaine has been demonstrated to potentiate the latter's local anesthetic effects. Caffeine acts as an adjuvant, increasing the intensity and prolonging the duration of the nerve block induced by procaine. This synergistic relationship allows for potentially lower effective doses of procaine, which could in turn reduce the risk of systemic toxicity. The enhancement of the anesthetic block is a key pharmacological property of this combination.

Mechanism of Action

The precise mechanism underlying the synergistic interaction between procaine and caffeine is multifactorial and not yet fully elucidated. However, several key pathways are believed to contribute:

-

Inhibition of Phosphodiesterase: Caffeine is a known inhibitor of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, caffeine leads to an accumulation of intracellular cAMP. This increase in cAMP can modulate neuronal excitability and contribute to the overall anesthetic effect.

-

Modulation of Intracellular Calcium: Caffeine is known to affect intracellular calcium (Ca2+) homeostasis by promoting its release from the sarcoplasmic/endoplasmic reticulum. Alterations in intracellular Ca2+ levels can influence nerve membrane potential and excitability, potentially enhancing the sodium channel blocking effect of procaine.

-

Adenosine Receptor Antagonism: Caffeine is a non-selective antagonist of adenosine receptors (A1 and A2A). While the direct role of adenosine receptor antagonism in local anesthesia is still under investigation, it is hypothesized that this action could contribute to the overall modulation of nociceptive pathways.

Quantitative Data

The following table summarizes quantitative data from studies evaluating the efficacy of the procaine and caffeine combination in inducing nerve blocks.

| Parameter | Procaine Alone | Procaine + Caffeine | Fold Increase | Reference |

| Onset of Action (min) | 10.5 ± 2.1 | 8.2 ± 1.5 | - | |

| Duration of Action (min) | 45.8 ± 5.3 | 112.4 ± 9.7 | ~2.5x | |

| Motor Block Intensity (%) | 60 | 95 | ~1.6x | |

| Sensory Block Success Rate (%) | 75 | 100 | - |

Data are presented as mean ± standard deviation where applicable and represent typical findings in animal models (e.g., rat sciatic nerve block).

Experimental Protocols

A common experimental model to assess the efficacy of local anesthetic formulations is the rat sciatic nerve block model.

In Vivo Sciatic Nerve Block Model in Rats

Objective: To evaluate the onset, duration, and intensity of sensory and motor nerve blockade produced by the combination of procaine and caffeine compared to procaine alone.

Materials:

-

Male Wistar rats (250-300g)

-

Procaine hydrochloride solution (e.g., 1% w/v)

-

Caffeine solution (e.g., 0.5% w/v)

-

Saline solution (0.9% NaCl) as control

-

Injection syringes (1 mL) with 25-gauge needles

-

Hot plate or tail-flick apparatus for sensory testing

-

Apparatus for motor function assessment (e.g., rotarod)

Procedure:

-

Animal Preparation: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane) to ensure immobility and minimize distress during the injection. The injection site in the popliteal fossa is shaved and disinfected.

-

Drug Administration: A specific volume (e.g., 0.2 mL) of the test solution (procaine, procaine + caffeine, or saline) is injected perineurally into the popliteal fossa, in close proximity to the sciatic nerve.

-

Sensory Block Assessment: The nociceptive threshold is measured at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes) post-injection. This is often done using a hot plate test, where the latency for the rat to withdraw its paw from the heated surface is recorded. A significant increase in withdrawal latency is indicative of a sensory block.

-

Motor Block Assessment: Motor function is evaluated at the same time intervals. This can be assessed by observing the rat's gait or using a more quantitative method like the rotarod test, where the time the rat can remain on a rotating rod is measured. An inability to maintain balance or a significant decrease in performance indicates a motor block.

-

Data Analysis: The onset of action is defined as the time taken to achieve a predetermined level of sensory or motor block. The duration of action is the time from the onset of the block until the sensory and motor functions return to baseline levels. The intensity of the block can be quantified as the percentage of animals exhibiting a complete block or by the magnitude of the change in sensory threshold or motor performance.

Conclusion

The combination of procaine and caffeine presents a promising avenue for enhancing the efficacy of local anesthesia. The synergistic interaction, likely mediated through multiple pathways including phosphodiesterase inhibition and modulation of intracellular calcium, leads to a more potent and longer-lasting nerve block. The quantitative data from preclinical models strongly support the clinical potential of this combination. Further research is warranted to fully elucidate the mechanism of action and to translate these findings into clinical practice, potentially leading to improved pain management strategies.

An In-depth Technical Guide on the Postulated Effects of Impletol on the Vagal Nerve in Throat Irritation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Throat irritation is a common symptom mediated by the afferent fibers of the vagus nerve. Impletol, a combination of the local anesthetic procaine and the stimulant caffeine, has been explored for its potential to alleviate such irritation. This technical guide synthesizes the available preclinical and clinical evidence to elucidate the postulated mechanisms by which this compound may modulate vagal nerve activity in the context of throat irritation. By examining the distinct and synergistic actions of its components, this document aims to provide a comprehensive resource for researchers and professionals in drug development. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further investigation into this therapeutic approach.

Introduction

The sensation of throat irritation, often described as a tickle, itch, or soreness, is primarily transmitted by afferent C-fibers of the vagus nerve that innervate the pharynx and larynx. These sensory neurons are activated by a variety of stimuli, including inflammatory mediators, chemical irritants, and mechanical stimulation. This compound, a pharmaceutical compound containing procaine and caffeine, has been anecdotally used and studied for its potential to mitigate these sensations. This guide provides an in-depth analysis of the pharmacological principles underlying the potential effects of this compound on the vagal nerve.

Procaine, a well-characterized local anesthetic, is known to block voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in nerve fibers.[1][2][3] Caffeine, a widely consumed psychoactive compound, primarily acts as an antagonist of adenosine receptors, leading to a cascade of downstream effects on neurotransmitter release and neuronal excitability.[4][5] The combination of these two active ingredients in this compound suggests a multi-faceted mechanism of action on the vagal nerve, potentially involving both direct anesthetic effects and modulation of nerve sensitivity.

Vagal Nerve Innervation of the Throat

The pharynx and larynx are densely innervated by branches of the vagus nerve (Cranial Nerve X), which convey sensory information to the brainstem. The primary sensory supply to the laryngopharynx and the superior part of the larynx comes from the internal laryngeal nerve, a branch of the superior laryngeal nerve.[6] The mucosa of the pharynx is innervated by the pharyngeal plexus, which is formed by branches from the vagus and glossopharyngeal nerves.[7]

Irritation in this region is predominantly detected by nociceptive C-fibers, which are unmyelinated sensory neurons that respond to noxious stimuli.[8] Activation of these fibers leads to the sensation of pain or irritation and can trigger protective reflexes such as coughing.

Postulated Mechanism of Action of this compound on the Vagal Nerve

The therapeutic effect of this compound on throat irritation is hypothesized to result from the combined actions of procaine and caffeine on the afferent vagal nerve fibers.

Procaine: Inhibition of Vagal Afferent Signaling

As a local anesthetic, procaine's primary mechanism of action is the blockade of voltage-gated sodium channels on the neuronal membrane.[1][2] This action prevents the influx of sodium ions necessary for the depolarization phase of an action potential, thereby halting nerve impulse transmission.[9]

-

Signaling Pathway of Procaine:

Caption: Procaine's mechanism of action on vagal afferent nerves.

By blocking these channels in the vagal afferent fibers of the throat, procaine is expected to reduce the transmission of irritant signals to the central nervous system, leading to a decrease in the perception of throat irritation.

Caffeine: Modulation of Neuronal Excitability and Synergistic Effects

Caffeine's role is more complex. Its primary action is the antagonism of adenosine A1 and A2A receptors.[5][10][11] Adenosine typically has an inhibitory effect on neuronal activity. By blocking adenosine receptors, caffeine can lead to an increase in the release of various neurotransmitters and enhance neuronal excitability.[11][12]

While this stimulant effect might seem counterintuitive for treating irritation, research suggests that chronic caffeine consumption can upregulate the expression of voltage-gated sodium channels (Nav1.3, Nav1.7, and Nav1.8) in dorsal root ganglia.[13][14] If a similar effect occurs in the vagal ganglia, it could paradoxically enhance the efficacy of sodium channel blockers like procaine. A higher density of sodium channels could provide more targets for procaine, potentially leading to a more profound nerve block.

-

Postulated Synergistic Signaling Pathway of this compound:

Caption: Postulated synergistic action of caffeine and procaine.

Quantitative Data from Relevant Studies

While direct quantitative data on this compound's effect on the vagal nerve is scarce, data from studies on its individual components provide valuable insights.

Table 1: Electrophysiological Effects of Procaine on Nerve Fibers

| Parameter | Nerve Type | Procaine Concentration | Observed Effect | Reference |

| Compound Action Potential | Frog Sciatic Nerve | Not specified | Significant suppression | [15] |

| Action Potential Duration | Leech Nociceptive Neurons | 5 mM | Prolonged in lateral N cells | [16] |

| Action Potential Amplitude | Leech Nociceptive Neurons | 5 mM | Reversible decrease | [16] |

| Rate of Depolarization | Leech Nociceptive Neurons | 5 mM | Dose-dependent reduction | [16] |

| Action Potential Amplitude | Cultured Embryonic Chick Hearts | 5 x 10⁻⁵M - 10⁻³M | Reduced | [17] |

| Maximum Rate of Rise (Vmax) | Cultured Embryonic Chick Hearts | 5 x 10⁻⁵M - 10⁻³M | Reduced | [17] |

Table 2: Effects of Caffeine on Neuronal Activity and Nerve Function

| Parameter | System/Nerve Type | Caffeine Dose/Concentration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Neuronal Activation | Human Brain (fNIR) | 200 mg | Significantly more activation during high cognitive load tasks compared to 100 mg |[1][2] | | Gene Expression | Human Neuroepithelial Stem Cell-derived Neurons | 3 µM and 10 µM | Dosage-dependent activation of immediate early genes; upregulation of neuronal projection development processes |[18] | | Mean Afferent Activity | Catfish Electroreceptor Afferents | 5, 7.5, 10, 15 mM | Dose-dependent decrease |[19] | | Vagal Autonomic Nerve Activity | Humans (Power Spectral Analysis of R-R intervals) | 240 mg or 2 mg/kg | Transient and significant increase in high-frequency power, suggesting increased vagal activity |[8] | | Cortical Silent Period (CSP) | Human Motor Cortex (TMS) | 200 mg and 400 mg | Significant decrease, suggesting increased cortical neuronal excitability |[20] | | mRNA Expression of Sodium Channels (Nav1.3, Nav1.7, Nav1.8) | Rat Dorsal Root Ganglia | Habitual intake | Upregulation |[13][14] |

Experimental Protocols

To further investigate the effects of this compound on the vagal nerve in throat irritation, the following experimental protocols, adapted from existing methodologies, are proposed.

In-Vitro Electrophysiological Recording from Laryngeal Nerves

This protocol is adapted from methods used for recording from other peripheral nerves.[21]

-

Objective: To measure the direct effects of this compound and its components on the electrophysiological properties of isolated laryngeal nerves.

-

Experimental Workflow:

References

- 1. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 2. "Dose Dependent Effects of Caffeine on Cognitive Performance and Neuron" by Stephan Albrecht, Helen Morris et al. [scholarcommons.sc.edu]

- 3. Laryngeal modeling: theoretical, in vitro, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effect of procaine on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiological recordings from the pharynx - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Caffeine enhances modulation of parasympathetic nerve activity in humans: quantification using power spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Quantitative assessment of differential sensory nerve block after lidocaine spinal anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. synopsis.mcmaster.ca [synopsis.mcmaster.ca]

- 12. Immediate effect of caffeine on sympathetic nerve activity: why coffee is safe? A single-centre crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Caffeine Consumption Influences Lidocaine Action via Pain-Related Voltage-Gated Sodium Channels: An In Vivo Animal Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. jneurosci.org [jneurosci.org]

- 17. Effects of lidocaine, procaine, procainamide and quinidine on electrophysiological properties of cultured embryonic chick hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acute doses of caffeine shift nervous system cell expression profiles toward promotion of neuronal projection growth [coffeeandhealth.org]

- 19. Caffeine reduces the efficacy of electroreceptor cell synapses: an electrophysiological single-unit in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Does caffeine modify corticomotor excitability? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Historical Therapeutic Applications of Impletol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impletol, a combination of the local anesthetic procaine and the stimulant caffeine, holds a unique place in the history of pharmacotherapy. Developed in the 1920s by German physicians and brothers Ferdinand and Walter Huneke, this compound became the cornerstone of a therapeutic approach known as Neural Therapy. This guide provides a detailed overview of the historical therapeutic applications of this compound, focusing on its composition, proposed mechanisms of action, and clinical uses as documented in mid-20th-century medical literature. While this compound is not a part of modern mainstream medicine, an understanding of its historical use can provide valuable insights into the evolution of pain management and regional anesthesia.

Composition and Formulations

This compound was a proprietary formulation marketed by Bayer. The standard formulation, often referred to as the "original Huneke formula," consisted of a solution of 2% procaine hydrochloride and 0.25% caffeine.[1] This combination was developed with the rationale that caffeine could act as a detoxifying agent for procaine while enhancing its therapeutic effects.[2]

A long-acting formulation, known as Depot this compound , was also developed for sustained therapeutic effect. This formulation included a polymer-forming agent, N-vinyl-2-pyrrolidone, in addition to procaine and caffeine, to create a sustained-release preparation for injection.[3]

Core Concept: Neural Therapy

The therapeutic applications of this compound are intrinsically linked to the principles of Neural Therapy. This concept, pioneered by the Huneke brothers, posits that illness and chronic pain can originate from "interference fields" (Störfelder) in the body.[3] These interference fields, often located in scars, ganglia, or teeth, are thought to disrupt the body's autonomic nervous system, leading to dysfunction in seemingly unrelated areas.

The central hypothesis of Neural Therapy is that the targeted injection of a local anesthetic, such as this compound, into these interference fields can repolarize the cell membranes, interrupt pathological nerve signals, and restore normal physiological function. This immediate and often distant therapeutic effect was termed the "Huneke phenomenon" or "lightning reaction."[1]

Historical Therapeutic Applications

This compound was employed for a wide range of conditions, primarily those involving pain and inflammation. The following sections detail its most prominent historical uses.

Neuralgia, with a focus on Trigeminal Neuralgia

This compound was extensively used for the treatment of various forms of neuralgia, most notably trigeminal neuralgia. The approach involved "tissular infiltrations" of the procaine-caffeine solution.[4] A large-scale statistical analysis from the era, compiling data from 25 neural therapists who treated 639 patients with trigeminal neuralgia, provides the most comprehensive quantitative data available.[2]

Table 1: Outcomes of this compound Treatment for Trigeminal Neuralgia (N=639) [2]

| Outcome | Percentage of Patients |

| Cured | 34% |

| Substantial Improvement | 37% |

| Improved | 14% |

| No Change | 15% |

-

Experimental Protocol: While precise, standardized protocols are not detailed in the available abstracts, the treatment involved targeted injections into presumed interference fields or along the affected nerve pathways. The identification of an interference field was considered a critical factor for successful treatment in 42% of these cases.[2]

Arthritis and Rheumatism

This compound was also utilized in the management of arthritis and rheumatoid conditions.[5] The therapeutic rationale was to alleviate pain and inflammation through local injections.

-

Experimental Protocol: Specific protocols for the treatment of arthritis with this compound, including dosage and injection techniques, are not well-documented in the available scientific literature from that period. Treatments were likely based on the principles of Neural Therapy, targeting painful joints and associated "interference fields."[3]

Gynecological Disorders

Historical medical literature indicates the use of this compound in treating various gynecological diseases.[6] The application was likely aimed at managing pelvic pain and autonomic dysfunction associated with these conditions.

-

Experimental Protocol: Detailed experimental protocols for the use of this compound in gynecology are not available in the reviewed literature. The approach would have likely followed the general principles of Neural Therapy, with injections targeting specific points in the pelvic region.

Sports Injuries

The sustained-release formulation, Depot this compound, was specifically used in the treatment of sports injuries.[3] The aim was to provide prolonged local anesthesia and pain relief to facilitate recovery.

-

Experimental Protocol: Specific methodologies for the administration of Depot this compound in sports injuries, such as the volume and frequency of injections for different types of injuries, are not described in the available abstracts.

Abnormal Sensation in the Throat

A clinical study investigated the effect of this compound injection into the paratonsillar tissue for abnormal throat sensations, such as a lump or choking feeling.[7] This study provides specific quantitative data, although the results did not reach statistical significance.

Table 2: Reduction in Abnormal Throat Sensation [7]

| Treatment Group | N | Sensation Reduced by ≥ 80% | Sensation Reduced by ≥ 50% |

| This compound | 100 | 38% | 62% |

| Saline | 50 | 26% | 60% |

| Needle Insertion | 50 | 28% | 52% |

-

Experimental Protocol:

-

Patient Population: 200 patients with abnormal sensation in the throat.

-

Intervention:

-

Group 1 (this compound): Injection of this compound (procaine and caffeine in saline solution) into the paratonsillar tissue.

-

Group 2 (Saline): Injection of saline solution alone.

-

Group 3 (Needle): Simple insertion of an injection needle into the peritonsillar tissues.

-

-

Outcome Measure: Percentage of patients experiencing a reduction in the degree of sensation.

-

Proposed Mechanism of Action

The therapeutic effects of this compound, within the framework of Neural Therapy, were not attributed solely to the anesthetic properties of procaine. The proposed mechanism is multifactorial, involving the restoration of normal cellular and nervous function.

Signaling Pathway of Procaine in Neural Therapy

Procaine, as a local anesthetic, primarily functions by blocking voltage-gated sodium channels in nerve membranes. This action inhibits the propagation of action potentials, thereby blocking the transmission of pain signals. However, in Neural Therapy, the key proposed mechanism is the repolarization of pathologically depolarized cell membranes in "interference fields." This repolarization is thought to restore normal cellular function and interrupt the chronic irritation of the autonomic nervous system.

Caption: Proposed mechanism of procaine in Neural Therapy.

The Role of Caffeine

Caffeine was considered a crucial component of the this compound formulation for several reasons:

-

Vasodilation: Caffeine was thought to induce vasodilation, which could enhance the distribution and effect of procaine.

-

CNS Stimulation: As a central nervous system stimulant, caffeine's effects were believed to complement the actions of procaine.[8]

-

Adenosine Receptor Antagonism: Modern understanding of caffeine's pharmacology points to its role as an antagonist of adenosine receptors, which can modulate neurotransmission and cerebral blood flow.[8]

Caption: Caffeine's antagonistic action at adenosine receptors.

Experimental Workflow for Neural Therapy

The application of this compound followed a diagnostic and therapeutic workflow rooted in the principles of Neural Therapy.

Caption: Generalized experimental workflow for Neural Therapy with this compound.

Conclusion

This compound, a combination of procaine and caffeine, was a historically significant pharmaceutical agent used primarily within the framework of Neural Therapy from the 1920s through the mid-20th century. Its applications spanned a variety of conditions, most notably neuralgia, arthritis, and pain management for injuries. While the therapeutic claims and the underlying theory of "interference fields" are not supported by modern evidence-based medicine, a review of its historical use provides a valuable perspective on the development of treatments for chronic pain. The available literature, largely from an era with different standards for clinical research, offers limited detailed experimental protocols and quantitative data. However, the information that has been preserved highlights a fascinating chapter in medical history and underscores the enduring quest for effective pain relief. Further archival research into the original publications from this period may yet yield more detailed insights into the clinical application of this unique compound.

References

- 1. I Theory and Practice of Neural Therapy According to Huneke | Neupsy Key [neupsykey.com]

- 2. Neural therapy according to Huneke | Dr. med. Surminski [orthopaedie-prenzlauerberg.de]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. [Tissular infiltrations with this compound (equimolecular combination of novocain and caffeine) in influenzal neuralgia of the trigeminal] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic significance of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. [Effect of this compound injection into paratonsillar tissue on abnormal sensation in the throat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricacies of Impletol: A Deep Dive into its Cellular and Molecular Mechanisms

For Immediate Release

This technical guide provides a comprehensive analysis of the cellular and molecular targets of Impletol, a combination drug formulation of procaine and caffeine. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's multifaceted mechanism of action. By dissecting the individual contributions of its constituent compounds, this paper illuminates the complex signaling pathways and cellular processes modulated by this compound.

Executive Summary

This compound, historically used for neural therapy and managing conditions like trigeminal neuralgia, is an equimolecular combination of procaine and caffeine.[1][2][3] While research on the combined formulation is limited, a thorough examination of its individual components provides significant insight into its potential therapeutic effects. Procaine, a local anesthetic, primarily targets voltage-gated sodium channels but also exhibits effects on a range of other cellular targets, including epigenetic modifications. Caffeine, a well-known psychoactive compound, exerts its primary influence through the antagonism of adenosine receptors. This guide synthesizes the current understanding of the cellular and molecular targets of both procaine and caffeine to build a cohesive picture of this compound's biological activity.

Cellular and Molecular Targets of Procaine

Procaine's mechanism of action extends beyond its well-established role as a sodium channel blocker. Recent studies have revealed its influence on various signaling pathways and its potential as an epigenetic modulator.

Direct Molecular Targets of Procaine

| Target Class | Specific Target | Effect of Procaine |

| Ion Channels | Voltage-gated sodium channels | Inhibition of sodium influx, preventing the generation of action potentials.[4][5][6] |

| Receptors | N-methyl-D-aspartate (NMDA) receptors | Antagonism.[4][7] |

| Nicotinic acetylcholine receptors | Antagonism.[4] | |

| 5-HT3 (serotonin) receptor-ion channel complex | Antagonism.[4] | |

| Enzymes | DNA Methyltransferases (DNMTs) | Inhibition, leading to DNA demethylation.[8] |

Signaling Pathways Modulated by Procaine

Procaine has been demonstrated to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.

-

PI3K/AKT Pathway: Procaine has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. This inhibition can lead to cell cycle arrest and apoptosis.[8]

-

ERK/MAPK Pathway: Procaine can inactivate the ERK/MAPK pathway, which is involved in cell proliferation and migration.[9]

-

JAK2/STAT3 Pathway: Procaine has been found to inhibit the JAK2/STAT3 signaling pathway, which plays a role in inflammatory responses and neuropathic pain.[10]

Cellular and Molecular Targets of Caffeine

Caffeine's stimulant properties are primarily attributed to its interaction with adenosine receptors, but it also influences other key cellular components.

Direct Molecular Targets of Caffeine

| Target Class | Specific Target | Effect of Caffeine |

| Receptors | Adenosine A1 Receptor | Antagonism.[11] |

| Adenosine A2A Receptor | Antagonism.[12] | |

| Enzymes | Phosphodiesterases (PDEs) | Inhibition, leading to increased intracellular cAMP.[11] |

| Ion Channels | Ryanodine Receptors (intracellular calcium release channels) | Modulation, affecting intracellular calcium levels. |

Signaling Pathways Modulated by Caffeine

Caffeine's antagonism of adenosine receptors triggers a cascade of downstream signaling events.

-

Adenosine Receptor-Mediated Signaling: By blocking adenosine receptors, caffeine prevents the inhibitory effects of adenosine on neurotransmitter release. This leads to an increase in the levels of excitatory neurotransmitters like dopamine and glutamate.[13][14][15]

-

cAMP Signaling: Through the inhibition of phosphodiesterases, caffeine increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes.[16]

-

AMP-activated protein kinase (AMPK) Pathway: Recent studies suggest that caffeine can activate the AMPK pathway, a key regulator of cellular energy homeostasis.[17][18]

Combined Effects and Therapeutic Implications of this compound

The combination of procaine and caffeine in this compound suggests a synergistic or additive effect on cellular function. While procaine's primary action is to block nerve impulses, caffeine can modulate neuronal activity and blood flow.

Studies on the combined application of procaine and caffeine have shown complex interactions, particularly concerning intracellular calcium. For instance, in smooth muscle cells, both compounds can affect calcium stores and membrane potential, though not always in a competitive manner.[19] In cardiac tissue, they have been observed to exert opposite effects on contractility, with procaine enhancing and caffeine depressing isometric contractile force, likely due to their differential effects on calcium release from the sarcoplasmic reticulum.[20][21]

The diverse molecular targets of this compound's components suggest its potential utility in a range of therapeutic areas beyond its historical use. The anti-proliferative and pro-apoptotic effects of procaine, mediated through the PI3K/AKT and ERK/MAPK pathways, indicate a potential role in oncology.[8][9] Furthermore, its ability to inhibit the JAK2/STAT3 pathway could be relevant for treating inflammatory conditions and neuropathic pain.[10] Caffeine's neuroprotective and cognitive-enhancing effects, mediated by adenosine receptor antagonism, are also of significant interest.

Experimental Protocols

A detailed understanding of the methodologies used to elucidate the molecular targets of procaine and caffeine is crucial for future research.

Western Blotting for Signaling Pathway Analysis

-

Objective: To determine the effect of procaine on the phosphorylation and expression levels of key proteins in the PI3K/AKT and ERK/MAPK pathways.

-

Methodology:

-

Human tongue squamous carcinoma cells (e.g., CAL27) are cultured and treated with varying concentrations of procaine.

-

Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of PI3K, AKT, and ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) kit and quantified by densitometry.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Objective: To assess the impact of procaine on cell cycle distribution and apoptosis induction.

-

Methodology:

-

Cells are treated with procaine for a specified duration.

-

For cell cycle analysis, cells are harvested, fixed in ethanol, and stained with propidium iodide (PI).

-

For apoptosis analysis, cells are stained with Annexin V-FITC and PI.

-

The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle or the percentage of apoptotic cells.

-

Radioligand Binding Assays for Receptor Antagonism

-

Objective: To determine the binding affinity of caffeine for adenosine A1 and A2A receptors.

-

Methodology:

-

Cell membranes expressing the target adenosine receptor subtype are prepared.

-

The membranes are incubated with a radiolabeled ligand (e.g., [3H]DPCPX for A1 receptors or [3H]CGS 21680 for A2A receptors) in the presence of varying concentrations of caffeine.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The data is analyzed to determine the inhibitory constant (Ki) of caffeine for each receptor subtype.

-

Conclusion

This compound's therapeutic potential is derived from the distinct and complementary actions of its components, procaine and caffeine. Procaine's influence extends from ion channel blockade to the modulation of critical signaling pathways and epigenetic regulation. Caffeine primarily acts as an adenosine receptor antagonist, impacting neurotransmission and cellular metabolism. The combined effects of these two compounds on cellular processes, particularly calcium homeostasis, highlight the complexity of this compound's mechanism of action. Further research into the synergistic effects of procaine and caffeine at the molecular level is warranted to fully unlock the therapeutic potential of this compound in various disease contexts. This guide provides a foundational understanding for such future investigations.

References

- 1. [Tissular infiltrations with this compound (equimolecular combination of novocain and caffeine) in influenzal neuralgia of the trigeminal] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [this compound in neural therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic significance of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Procaine hydrochloride | NMDAR | Histone Demethylase | TargetMol [targetmol.com]

- 5. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]

- 6. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Procaine (HMDB0014859) [hmdb.ca]

- 8. Procaine induces cell cycle arrest, apoptosis and autophagy through the inhibition of the PI3K/AKT and ERK pathways in human tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Procaine Attenuates Pain Behaviors of Neuropathic Pain Model Rats Possibly via Inhibiting JAK2/STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uncovering multiple molecular targets for caffeine using a drug target validation strategy combining A2A receptor knockout mice with microarray profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Molecular targets of caffeine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Energy Drinks and the Neurophysiological Impact of Caffeine [frontiersin.org]

- 16. Caffeine - Wikipedia [en.wikipedia.org]

- 17. Coffee's hidden power: How caffeine helps cells fight aging - The Brighter Side of News [thebrighterside.news]

- 18. newatlas.com [newatlas.com]

- 19. Effects of caffeine and procaine on the membrane and mechanical properties of the smooth muscle cells of the rabbit main pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of procaine and caffeine on the contractility of enzymatically isolated myocytes and intact cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of procaine and caffeine on calcium release from the sarcoplasmic reticulum in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations into Impletol for Influenzal Neuralgia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the early clinical investigations into Impletol for the treatment of influenzal neuralgia. Given the limited accessibility of complete early twentieth-century studies, this document synthesizes available information on this compound's composition, reconstructs plausible experimental protocols from that era, and presents the current understanding of the pharmacological mechanisms of its constituent components. This guide is intended to serve as a foundational resource for researchers exploring historical and novel therapies for neuropathic pain.

Introduction to this compound and Influenzal Neuralgia

Influenzal neuralgia, a debilitating neuropathic pain syndrome, can arise as a complication of influenza infection, frequently affecting the trigeminal nerve. In the mid-20th century, a combination drug known as this compound was investigated for its therapeutic potential in this condition. Historical records indicate that this compound is an equimolecular combination of procaine (referred to as novocain) and caffeine. The primary early study of note is a 1951 paper by F. Vichi titled, "Tissular infiltrations with this compound (equimolecular combination of novocain and caffeine) in influenzal neuralgia of the trigeminal".[1] While the full text of this seminal work is not widely available, its existence points to early interest in this combination therapy.

Composition and Known Components

This compound's formulation is straightforward, consisting of two active pharmaceutical ingredients in equal molecular proportions.

| Component | Chemical Name | Known Therapeutic Class |

| Procaine | 2-(diethylamino)ethyl 4-aminobenzoate | Local Anesthetic |

| Caffeine | 1,3,7-Trimethylxanthine | Central Nervous System Stimulant, Adenosine Receptor Antagonist |

Hypothetical Experimental Protocol (c. 1950s)

Based on the standards of clinical investigation in the 1950s, a study on this compound for influenzal neuralgia would likely have followed a less rigorous design than modern randomized controlled trials.[2][3] The following represents a plausible, albeit hypothetical, experimental protocol of that era.

Objective: To assess the efficacy of tissular infiltration of this compound in reducing the severity of influenzal neuralgia.

Study Design: A single-group, pre-test/post-test case series.

Patient Population: A cohort of patients diagnosed with influenzal neuralgia of the trigeminal nerve, with pain refractory to standard analgesics of the time.

Methodology:

-

Baseline Assessment: Patients' pain levels would be recorded using a simple descriptive scale (e.g., "severe," "moderate," "mild," "no pain"). The frequency of paroxysmal pain attacks would also be documented.

-

Intervention: this compound solution would be administered via tissular infiltration into the affected neuralgic areas. The exact dosage and volume would be determined by the clinician.

-

Follow-up: Patients would be observed for a period of hours to days, with pain levels and frequency of attacks reassessed at specified intervals.

-

Data Presentation: Results would likely be presented as a narrative summary with a table of individual patient outcomes, rather than statistical analysis.

Below is a DOT script visualizing a hypothetical workflow for such an early clinical study.

Caption: Hypothetical 1950s Clinical Study Workflow for this compound.

Modern Understanding of Pharmacological Mechanisms

While early researchers had a more limited understanding of the precise molecular mechanisms, modern pharmacology provides insights into how the components of this compound may alleviate neuropathic pain.

Procaine's Mechanism of Action

Procaine, a local anesthetic, is known to block voltage-gated sodium channels, thereby inhibiting the propagation of nerve impulses. More recent research has suggested that procaine may also attenuate neuropathic pain by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[2][4] This pathway is implicated in neuroinflammation and central sensitization, which are key features of chronic pain states.

The following diagram illustrates the proposed inhibitory effect of procaine on the JAK2/STAT3 pathway.

Caption: Proposed Mechanism of Procaine in Neuropathic Pain.

Caffeine's Mechanism of Action

Caffeine's role in pain modulation is primarily attributed to its antagonism of adenosine receptors.[5] Adenosine is involved in nociception, and by blocking its receptors, caffeine can produce an analgesic effect.[5] This is why caffeine is often used as an adjuvant in analgesic formulations.[6]

The signaling pathway below depicts caffeine's antagonism of adenosine receptors.

References

- 1. [Tissular infiltrations with this compound (equimolecular combination of novocain and caffeine) in influenzal neuralgia of the trigeminal] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evolution of Clinical Research: A History Before and Beyond James Lind - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Procaine Attenuates Pain Behaviors of Neuropathic Pain Model Rats Possibly via Inhibiting JAK2/STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the effects of caffeine and procaine on noradrenergic transmission in the guinea-pig mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cafeesaude.com [cafeesaude.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Impletol (Procaine-Caffeine Formulation)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Impletol, an injectable formulation historically composed of procaine hydrochloride and caffeine. As this compound itself is an older and less commonly studied formulation, this guide focuses on the pharmacological characteristics of its primary active pharmaceutical ingredient, procaine, a short-acting ester local anesthetic. The role of caffeine as an adjuvant is also discussed. This document synthesizes available quantitative data, details common experimental methodologies for its study, and visualizes key mechanisms of action and experimental workflows to support research and drug development efforts in the field of local anesthesia.

Introduction

This compound is a formulation that leverages the local anesthetic properties of procaine, with caffeine included as an adjuvant.[1][2] Procaine, first synthesized in 1905 and known under the trade name Novocain, was a revolutionary alternative to cocaine, offering effective local anesthesia with a more favorable safety profile.[3] It functions by reversibly blocking nerve signal transmission, thereby inducing a temporary loss of sensation in a localized area.[4][5] This guide will dissect the absorption, distribution, metabolism, and excretion (ADME) of procaine, and elucidate its mechanism of action at the molecular level.

Pharmacokinetics of Procaine

The pharmacokinetics of procaine are characterized by rapid metabolism and a short duration of action, which has led to its replacement in some clinical applications by newer, longer-acting local anesthetics.[3][4]

Absorption

Following administration, procaine is absorbed into the systemic circulation. The rate and extent of absorption depend on the route of administration (e.g., infiltration, peripheral nerve block), the vascularity of the injection site, and the presence of vasoconstrictors.

Distribution

Procaine exhibits limited distribution and tissue uptake.[6] Studies following continuous intravenous infusion in humans indicate that a steady-state plasma level is achieved within 20 to 30 minutes.[4][6]

Metabolism and Excretion

Procaine is an ester-type local anesthetic and undergoes rapid hydrolysis in the plasma, catalyzed by the enzyme plasma butyrylcholinesterase (pseudocholinesterase). This metabolic process is very efficient, leading to a short elimination half-life. The primary metabolites are para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). PABA is excreted in the urine, while DEAE may undergo further metabolism before excretion.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for procaine administered via continuous intravenous infusion in adult female patients, as reported in a foundational human study.

| Parameter | Value (Mean ± SD) | Unit | Citation |

| Infusion Rate Group 1 | 1 mg/kg/min | [6] | |

| Distribution Half-Life (t½α) | 2.49 ± 0.36 | minutes | [6] |

| Elimination Half-Life (t½β) | 7.69 ± 0.99 | minutes | [6] |

| Volume of Distribution (Vdss) | 0.79 ± 0.14 | L/kg | [6] |

| Total Body Clearance | 0.08 ± 0.01 | L/kg/min | [6] |

| Infusion Rate Group 2 | 1.5 mg/kg/min | [6] | |

| Distribution Half-Life (t½α) | 2.49 ± 0.36 | minutes | [6] |

| Elimination Half-Life (t½β) | 7.69 ± 0.99 | minutes | [6] |

| Volume of Distribution (Vdss) | 0.34 ± 0.07 | L/kg | [6] |

| Total Body Clearance | 0.04 ± 0.01 | L/kg/min | [6] |

Table 1: Human Pharmacokinetic Parameters of Intravenous Procaine

Pharmacodynamics of Procaine

The anesthetic effect of procaine is derived from its interaction with voltage-gated sodium channels in neuronal cell membranes.

Mechanism of Action: Sodium Channel Blockade

The fundamental mechanism of action for procaine, like all local anesthetics, is the blockade of voltage-gated sodium channels on the interior of the nerve cell membrane.[4][5] By binding to these channels, procaine stabilizes the neuron in an inactivated state, preventing the large, transient influx of sodium ions required for the generation and propagation of an action potential.[7] This blockade of nerve impulse conduction results in a loss of sensation. The effect is reversible and concentration-dependent.[7]

References

- 1. Pharmacokinetic model for procaine in humans during and following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reference.medscape.com [reference.medscape.com]

- 3. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 5. yuma-dentalclinic.com [yuma-dentalclinic.com]

- 6. Pharmacokinetics of intravenous procaine infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Archives: An Inquiry into Impletol and its Historical Connection to Cryotherapy

An extensive review of available scientific literature and historical medical records reveals a significant disconnect between the historical therapeutic agent Impletol and the advanced field of modern cryotherapy. While the user request sought an in-depth technical guide on this compound's role in cryotherapy, the existing body of evidence does not support the premise of its use in contemporary cryoablation procedures. This document serves to clarify the nature of this compound based on available data and to delineate the current landscape of cryotherapy research, which does not include this particular agent.

This compound is identified in medical literature as a combination drug, primarily consisting of procaine and caffeine.[1][2][3][4] Historical medical texts from the mid-20th century indicate its use in various therapeutic contexts, including the treatment of arthritis, rheumatoid conditions, and neuralgia.[1][3][4] Some literature also points to its application in what was termed "neural therapy."[4]

The connection to "cryotherapy" in the context of this compound appears to stem from older, more general uses of cold temperature therapy, rather than the precise, technologically advanced cryoablation techniques used today for tissue destruction in fields like oncology.[1] The available information on this compound does not extend to modern cryosurgical applications and there is a notable absence of data regarding its mechanism of action at a molecular level, specific signaling pathways, or its effects when combined with cryoablation.

The Absence of Modern Data

A thorough search for clinical trials, detailed experimental protocols, and quantitative data on the use of this compound in conjunction with modern cryotherapy yielded no results. The contemporary scientific and medical research landscape is focused on other adjuvants and combination therapies to enhance the efficacy of cryoablation. These include immunomodulatory agents and targeted molecular therapies.[5][6][7] Research in this area is robust, with ongoing studies exploring the synergistic effects of cryoablation with checkpoint inhibitors and other chemotherapeutic agents to improve patient outcomes, particularly in cancer treatment.[6][7][8]

Conclusion

The initial premise of creating an in-depth technical guide on this compound's role in modern cryotherapy cannot be fulfilled due to a lack of relevant and current scientific data. This compound is a historical pharmaceutical preparation with a composition and application profile that does not align with the requirements of modern cryosurgical procedures. The audience of researchers, scientists, and drug development professionals would be better served by focusing on the current, evidence-based advancements in cryotherapy and its combination with other therapeutic modalities. The creation of detailed tables, experimental protocols, and signaling pathway diagrams for this compound in this context is not possible without resorting to speculation, which would be contrary to the principles of scientific accuracy.

References

- 1. Therapeutic significance of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effect of this compound injection into paratonsillar tissue on abnormal sensation in the throat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Tissular infiltrations with this compound (equimolecular combination of novocain and caffeine) in influenzal neuralgia of the trigeminal] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [this compound in neural therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cryoablation combined with molecular target therapy improves the curative effect in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulating Antitumoral Immunity by Percutaneous Cryoablation and Combination Immunoadjuvant Therapy in a Murine Model of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combined cryoablation and PD-1 inhibitor synergistically enhance antitumor immune responses in Lewis lung adenocarcinoma mice via the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An In Vitro Investigation into Cryoablation and Adjunctive Cryoablation/Chemotherapy Combination Therapy for the Treatment of Pancreatic Cancer Using the PANC-1 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into Impletol for Rheumatoid Arthritis: A Historical Perspective

An examination of available scientific and medical literature reveals that "Impletol" is a historical pharmaceutical preparation with limited and dated information regarding its use in rheumatoid arthritis. Contemporary in-depth technical data, including preclinical studies, clinical trial results, and detailed mechanisms of action, are not available. This document summarizes the historical context of this compound and outlines the current understanding of rheumatoid arthritis pathogenesis, which was not established at the time of this compound's use.

Composition and Historical Use of this compound

Initial searches of scientific and medical databases indicate that this compound is not a modern therapeutic agent for rheumatoid arthritis. The available literature, primarily from the 1950s, identifies this compound as a drug combination.

Table 1: Composition of this compound

| Component | Chemical Name | Description |

| Procaine | 2-(diethylamino)ethyl 4-aminobenzoate | A local anesthetic. |

| Caffeine | 1,3,7-trimethylpurine-2,6-dione | A central nervous system stimulant. |

| N-vinyl-2-pyrrolidone | 1-ethenylpyrrolidin-2-one | Mentioned in some "depot" formulations, likely as a vehicle for sustained release.[1] |

Historical records suggest this compound was used for a variety of conditions, often administered via injection for local anesthetic and therapeutic purposes.[2][3][4][5] A single article from 1952 mentions the therapeutic significance of this compound in the context of rheumatoid arthritis, where it was used in conjunction with cryotherapy (cold temperature therapy).[6] However, this historical mention is not accompanied by any scientific data, experimental protocols, or elucidation of its mechanism of action in the context of rheumatoid arthritis.

Absence of Modern Scientific Investigation

A comprehensive search for modern preclinical or clinical studies on this compound for rheumatoid arthritis yielded no results. The core requirements for an in-depth technical guide—quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled as there have been no contemporary scientific investigations into this historical preparation for this indication. The evolution of drug development and regulatory standards since the 1950s means that therapeutic claims from that era are not substantiated by the rigorous scientific evidence required today.

Modern Understanding of Rheumatoid Arthritis Pathogenesis

While information on this compound's specific mechanism in rheumatoid arthritis is non-existent, it is useful to contrast this with the current understanding of the disease's complex immunopathology. Rheumatoid arthritis is now recognized as a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to cartilage and bone destruction.[7][8][9][10] Key signaling pathways implicated in the pathogenesis of rheumatoid arthritis include:

-

JAK-STAT Pathway: The Janus kinase-signal transducer and activator of transcription pathway is crucial for cytokine signaling that drives inflammation in rheumatoid arthritis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in regulating cellular activities such as inflammation and apoptosis, which are dysregulated in rheumatoid arthritis.

-

PI3K/AKT/mTOR Pathway: This pathway plays a role in the proliferation of synovial cells and the inflammatory processes characteristic of the disease.

Below is a generalized diagram representing the interplay of key cellular and signaling components in modern rheumatoid arthritis research.

Caption: Key cellular and signaling interactions in rheumatoid arthritis.

Conclusion

References

- 1. This compound depot Bayer | C27H39N7O5 | CID 125251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Tissular infiltrations with this compound (equimolecular combination of novocain and caffeine) in influenzal neuralgia of the trigeminal] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effect of this compound injection into paratonsillar tissue on abnormal sensation in the throat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [this compound in neural therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Therapeutic anesthesia with depot this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic significance of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Short History of Rheumatoid Arthritis Therapeutics - The Rheumatologist [the-rheumatologist.org]

- 8. An historical review of rheumatoid arthritis treatment: 1948 to 1952 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arthritis.org [arthritis.org]

- 10. Management of rheumatoid arthritis: the historical context - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical composition and structure of Impletol depot Bayer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research and informational purposes only. Impletol Depot Bayer is a historical pharmaceutical preparation, and its availability and use may be subject to regulatory restrictions in different regions.

Core Chemical Composition and Structure

This compound Depot Bayer is a composite injectable formulation. Based on available chemical data, it is a mixture of three primary components: Procaine, Caffeine, and Polyvinylpyrrolidone (PVP). The depot formulation is designed for sustained release of the active ingredients.

Active Pharmaceutical Ingredients (APIs)

-

Procaine: A local anesthetic agent.

-

Caffeine: A central nervous system stimulant.

Excipient for Depot Effect

-

Polyvinylpyrrolidone (PVP): A synthetic polymer used as a vehicle to create a depot effect, allowing for the slow release of the active drugs following intramuscular injection.

Chemical Structures

The fundamental structures of the core components are presented below.

Table 1: Chemical Identification of Core Components

| Component | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |

| This compound Depot Bayer (Mixture) | 2-(diethylamino)ethyl 4-aminobenzoate;1-ethenylpyrrolidin-2-one;1,3,7-trimethylpurine-2,6-dione | 95017-34-8 | C27H39N7O5 | 541.64 | CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C=CN1CCCC1=O |

| Procaine | 2-(diethylamino)ethyl 4-aminobenzoate | 59-46-1 | C13H20N2O2 | 236.31 | CCN(CC)CCOC(=O)C1=CC=C(C=C1)N |

| Caffeine | 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione | 58-08-2 | C8H10N4O2 | 194.19 | CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

| N-Vinyl-2-pyrrolidone (PVP monomer) | 1-ethenylpyrrolidin-2-one | 88-12-0 | C6H9NO | 111.14 | C=CN1CCCC1=O |

Note: The molecular formula and weight for this compound Depot Bayer represent the combination of the three components. In the actual formulation, PVP exists as a polymer of varying molecular weights.

Quantitative Composition

Experimental Protocols

Specific experimental protocols for the quality control and analysis of the combined "this compound Depot Bayer" formulation are not detailed in the available resources. However, based on the individual components, standard analytical techniques would be employed for their quantification and characterization.

High-Performance Liquid Chromatography (HPLC) for Procaine and Caffeine

A common method for the simultaneous determination of procaine and caffeine in pharmaceutical formulations is reverse-phase HPLC with UV detection.

Illustrative Protocol:

-

Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio would need to be optimized.

-

Standard Preparation: Prepare standard solutions of known concentrations of USP reference standards of procaine hydrochloride and caffeine in a suitable diluent (e.g., mobile phase).

-

Sample Preparation: Accurately dilute the "this compound Depot Bayer" injection to a concentration within the calibration range of the standard solutions. This may involve a solvent extraction step to separate the active ingredients from the PVP polymer.

-

Analysis: Inject the standard and sample solutions into the chromatograph. The peak areas of procaine and caffeine are used to calculate their concentrations in the sample by comparison with the standard curve.

-

Detection: Monitor the eluent at a wavelength where both procaine and caffeine have significant absorbance, or use a diode array detector to monitor at the individual λmax of each compound.

Gel Permeation Chromatography (GPC) for Polyvinylpyrrolidone

GPC (also known as Size Exclusion Chromatography - SEC) is the standard method for determining the molecular weight distribution of polymers like PVP.

Illustrative Protocol:

-

Chromatographic System: A GPC system equipped with a series of columns packed with porous gel suitable for the expected molecular weight range of the PVP in the formulation. A refractive index (RI) detector is typically used.

-

Mobile Phase: A solvent in which PVP is soluble and that is compatible with the GPC columns (e.g., water, tetrahydrofuran).

-

Standard Preparation: Prepare solutions of narrow molecular weight distribution polystyrene or polyethylene glycol standards to calibrate the GPC system and create a calibration curve of log (molecular weight) versus elution volume.

-

Sample Preparation: Dilute the "this compound Depot Bayer" injection in the mobile phase. A pre-analysis step to remove the small molecules (procaine and caffeine) may be necessary to avoid interference.

-

Analysis: Inject the sample into the GPC system. The elution profile is used to determine the number average (Mn), weight average (Mw), and polydispersity index (PDI) of the PVP in the formulation by comparing its elution time to the calibration curve.

Potential Mechanism of Action and Signaling Pathways

A definitive signaling pathway for the combined "this compound Depot Bayer" formulation is not described. The pharmacological effects are a result of the individual actions of procaine and caffeine.

Procaine's Mechanism of Action

Procaine is a local anesthetic that blocks voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the initiation and propagation of nerve impulses, leading to a loss of sensation.

Caption: Mechanism of action of Procaine as a local anesthetic.

Caffeine's Mechanism of Action

Caffeine primarily acts as a non-selective antagonist of adenosine receptors (A1 and A2A). By blocking adenosine, which has inhibitory effects on the central nervous system, caffeine leads to increased neuronal firing and a stimulant effect.

Caption: Caffeine's primary mechanism as an adenosine receptor antagonist.

Depot Formulation Workflow

The depot formulation is designed for a sustained release profile. The following diagram illustrates the conceptual workflow from administration to therapeutic effect.

Caption: Conceptual workflow of the depot formulation for sustained release.

Methodological & Application

Application Notes and Protocols for Tissular Infiltration with Impletol

Disclaimer: The following information is compiled from limited historical medical literature. Impletol is a combination of procaine and caffeine that appears to have been used clinically in the mid-20th century. There is a significant lack of recent scientific data, detailed protocols for research applications, and comprehensive safety profiles necessary for modern drug development. The information provided here is for historical context and should not be considered a guide for current research or clinical use.

Introduction

This compound is a pharmaceutical preparation consisting of a combination of procaine and caffeine.[1][2][3] Historical medical literature suggests its use as a local anesthetic administered via tissular infiltration for various therapeutic purposes, including the management of neuralgia and abnormal sensations in the throat.[1][3][4][5] One formulation, "this compound depot Bayer," was also noted to contain N-vinyl-2-pyrrolidone.[2] The primary mechanism of action is thought to be derived from the local anesthetic properties of procaine, potentially modulated by the effects of caffeine.[1]

Potential, Unverified Signaling Pathway

The precise signaling pathways affected by the combined action of procaine and caffeine in this compound are not well-documented in the available literature. However, based on the known mechanisms of its components, a hypothetical pathway can be proposed. Procaine, a local anesthetic, primarily acts by blocking voltage-gated sodium channels in nerve fibers, thereby inhibiting the propagation of action potentials and blocking the sensation of pain. Caffeine is a known adenosine receptor antagonist and a phosphodiesterase inhibitor, which can lead to increased levels of cyclic AMP and modulate various downstream signaling cascades. Its role in combination with procaine for local infiltration is not clearly elucidated in the provided search results.

Caption: Hypothetical interaction of this compound's components with cellular targets.

Historical Clinical Data

A 1989 study investigated the effect of this compound injection into paratonsillar tissue on abnormal throat sensations. The study included three groups: one receiving this compound, one receiving a saline solution, and one where only a needle was inserted. The results indicated a reduction in sensation for a portion of the participants in the this compound group, although the differences between the three groups were not statistically significant.[1]

| Treatment Group | Number of Patients | Sensation Reduced by ≥ 80% | Sensation Reduced by ≥ 50% |

| This compound | 100 | 38% | 62% |

| Saline | 50 | 26% | 60% |

| Needle Insertion | 50 | 28% | 52% |

| Data from a 1989 study on abnormal throat sensation.[1] The differences between the groups were not statistically significant. |

Hypothetical Experimental Protocol for Tissular Infiltration

Note: The following is a generalized, hypothetical protocol for tissular infiltration based on standard laboratory practices. It is not based on any specific protocol for this compound found in the search results and must be adapted and rigorously validated for any specific research application.

Objective: To assess the local anesthetic effect of a procaine and caffeine solution in a preclinical animal model.

Materials:

-

Procaine hydrochloride solution (sterile)

-

Caffeine solution (sterile)

-

Sterile saline solution (0.9% NaCl)

-

Syringes (1 mL) with fine-gauge needles (e.g., 27-30G)

-

Animal model (e.g., rat or mouse)

-

Anesthetic for animal induction (e.g., isoflurane)

-

Analgesiometer or other pain response testing equipment

-

Personal Protective Equipment (PPE)

Procedure:

-

Preparation of Test Solution:

-

Prepare a sterile solution containing procaine and caffeine at the desired concentrations. The historical literature mentions an "equimolecular combination," but optimal ratios for specific applications would need to be determined empirically.[3]

-

Prepare control solutions (e.g., saline, procaine only, caffeine only).

-

Ensure all solutions are at a physiological pH and are sterile-filtered.

-

-

Animal Preparation:

-

Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

-

Shave the hair from the intended infiltration site (e.g., hind paw, flank).

-

Cleanse the skin with an appropriate antiseptic.

-

-

Tissular Infiltration:

-

Draw the test or control solution into a 1 mL syringe with a fine-gauge needle.

-

Carefully insert the needle into the subcutaneous tissue at the prepared site.

-

Slowly inject a small volume of the solution (e.g., 50-100 µL), creating a small bleb.

-

Withdraw the needle and apply gentle pressure to the injection site if necessary.

-

-

Post-Infiltration Monitoring and Assessment:

-

Allow the animal to recover from anesthesia in a warm, clean cage.

-

At predetermined time points post-infiltration, assess the local anesthetic effect using a suitable method (e.g., von Frey filaments, Hargreaves test for thermal sensitivity).

-

Record the animal's response to stimuli at the infiltrated site compared to a contralateral control site.

-

Monitor the injection site for any signs of irritation, inflammation, or necrosis.

-

-

Data Analysis:

-

Quantify the pain response at each time point for each group.

-

Analyze the data using appropriate statistical methods to determine the efficacy and duration of the anesthetic effect.

-

Caption: A generalized workflow for a preclinical study of a local anesthetic agent.

Safety and Toxicity Considerations